Metiram

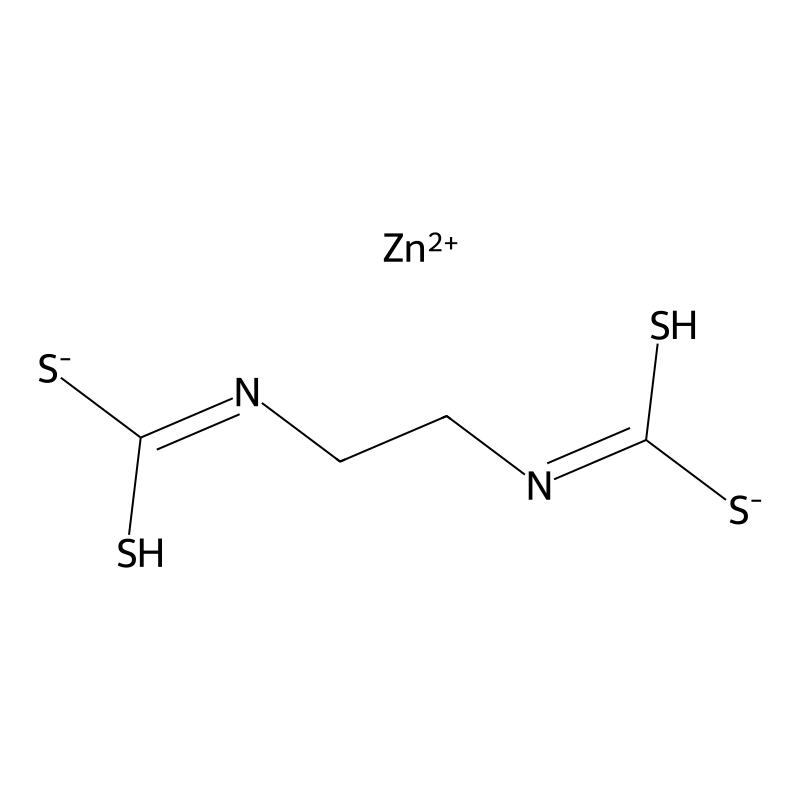

(-S.CS.NHCH2CH2NHCS.S.Zn-)x

C4H6N2S4Zn

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

(-S.CS.NHCH2CH2NHCS.S.Zn-)x

C4H6N2S4Zn

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in carbon disulfide, pyridine

Soluble in chloroform

Soluble in benzene

Practically insoluble in common organic solvents. Dissolves in some chelating agents, for example salts of ethylediaminetetra-acetic acid, from which it cannot be recovered.

In water, about 10 mg/L at 25 °C

Soluble in pyridine (with decomposition). Practically insoluble in organic solvents (eg ethanol, acetone, benzene).

Practically insoluble in water.

In water, 2.0X10+4 mg/L at 25 °C, pH 7 (est)

Solubility in water: none

Synonyms

Canonical SMILES

Isomeric SMILES

Use as a Fungicide in Agriculture

Specific Scientific Field: Agriculture, Plant Pathology

Summary of the Application: Metiram is a dithiocarbamate fungicide used to protect crops from fungal infections.

Methods of Application: The application of Metiram involves spraying the fungicide on the crops.

Results or Outcomes: The use of Metiram helps in controlling fungal infections, thereby improving the yield and quality of the crops.

Impact on Freshwater Ecosystems

Specific Scientific Field: Ecotoxicology

Summary of the Application: A study was conducted to understand the ecological impact of Metiram on freshwater organisms in outdoor freshwater microcosms.

Methods of Application: The microcosms were treated three times (interval 7 days) with the formulated product BAS 222 28F (Polyram®), which contains Metiram.

Results or Outcomes: The study found that Metiram had an impact on the zooplankton community, with a NOEC (No Observed Effect Concentration) of 12–36 μg a.i./L.

Use in Food Crops

Specific Scientific Field: Agriculture, Food Science

Summary of the Application: Metiram is used in agriculture on a number of food crops.

Methods of Application: Metiram is applied to the crops in the form of a spray.

Impact on Endocrine System

Specific Scientific Field: Toxicology, Endocrinology

Summary of the Application: A study was conducted to understand the impact of Metiram on the endocrine system.

Methods of Application: The study involved the evaluation of the representative uses of Metiram as a fungicide on grapes (wine table) and potatoes (all being field uses).

Results or Outcomes: The study concluded that Metiram has endocrine disrupting potential, which is a cut‐off criterion for non‐approval of an active substance.

Use in Animal Metabolism Studies

Specific Scientific Field: Animal Physiology, Toxicology

Summary of the Application: Metiram has been used in studies to understand its metabolism in animals.

Methods of Application: In one study, two lactating goats were dosed orally with radiolabelled Metiram.

Results or Outcomes: The distribution of C in the tissues, milk and excreta is metabolites were found in the thyroid, liver and.

Use in Toxicological Investigations

Specific Scientific Field: Toxicology

Summary of the Application: Metiram has been tested in rodents over a wide range of dose levels, including high doses at and above the Maximum Tolerated Dose (MTD).

Methods of Application: The study involved chronic dietary exposure of rats and mice to Metiram.

Results or Outcomes: The findings of these studies indicate Metiram’s general low toxicity and absence of carcinogenicity following chronic dietary exposure in the rat and mouse.

Metiram is a polymeric dithiocarbamate fungicide primarily used in agriculture to control fungal diseases in crops. Its IUPAC name is zinc ammoniate ethylenebis(dithiocarbamate), and it is recognized by its CAS number 9006-42-2. Metiram is characterized as a mixture rather than a complex, which complicates its classification under standard naming conventions. The compound's molecular formula for its monomeric unit is with a molecular weight of approximately 1088.6 g/mol .

Research indicates that metiram exhibits significant biological activity, particularly toxicological effects on aquatic organisms. A study on Nile tilapia revealed that exposure to metiram resulted in hepato-renal dysfunction and alterations in immune parameters, with a lethal concentration (LC50) of 3.77 mg/L over a 96-hour period. The compound also triggered oxidative stress, leading to increased levels of alanine and aspartate aminotransferases, indicating liver damage . Furthermore, metiram has been linked to neurotoxicity and potential carcinogenicity due to its breakdown products .

The synthesis of metiram involves several steps:

- Formation of Ammonium Ethylenebis(dithiocarbamate): Ethylenediamine reacts with carbon disulfide in an ammonia solution.

- Polymerization: This intermediate is then reacted with zinc chloride and hydrogen peroxide to produce a polymeric precipitate.

- Final Product: The resulting product is a gel-like filter cake containing approximately 65% water and 30% active ingredient .

Metiram is primarily utilized as a fungicide in agricultural practices. Its applications include:

- Protecting crops from fungal pathogens.

- Used in various formulations for both pre- and post-harvest treatments.

- Employed in integrated pest management systems due to its efficacy against a wide range of fungal diseases .

Interaction studies have shown that metiram can have significant ecological impacts, particularly when it contaminates water systems through agricultural runoff or spray drift. Its breakdown products can induce teratogenic and neurotoxic effects in aquatic life, raising concerns about its long-term environmental safety. Studies have also indicated that metiram can interact negatively with other pesticides, potentially enhancing toxicity .

Metiram shares structural similarities with several other dithiocarbamate compounds commonly used as fungicides. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Mancozeb | 8018-01-7 | Combination of zinc and manganese dithiocarbamate; broader spectrum against fungi. |

| Thiram | 137-26-8 | Primarily used as a seed treatment; less persistent in the environment compared to metiram. |

| Propineb | 12071-83-9 | More selective against specific fungi; less toxic to aquatic organisms than metiram. |

| Ethylene Thiourea | 96-45-7 | A breakdown product of metiram; known for its high toxicity and potential carcinogenic effects. |

Metiram's unique polymeric structure allows for prolonged action against pathogens compared to some of its simpler counterparts, making it effective but also raising ecological concerns due to its persistence and toxicity in aquatic environments .

Gas Chromatography-Mass Spectrometry Methods

Gas chromatography-mass spectrometry represents the most widely employed analytical technique for metiram determination, primarily through two distinct approaches: carbon disulfide analysis and ion pair methylation methods.

Carbon Disulfide Analysis Method

The standard approach for metiram analysis involves acid hydrolysis to liberate carbon disulfide, which is subsequently quantified by gas chromatography-mass spectrometry [1] [2]. This method utilizes a thirty-meter DB-5MS capillary column with dimensions of 0.25 millimeters internal diameter and 0.25 micrometers film thickness [2]. The chromatographic separation employs helium as the carrier gas at a flow rate of 1.1 milliliters per minute, with an injector temperature maintained at 150°C [2].

The temperature programming begins at 40°C with a five-minute hold, followed by a ramp at 40°C per minute to 200°C with an additional five-minute hold [2]. Detection is accomplished using selected ion monitoring mode with electron impact ionization at 70 electron volts [2]. The quantifier ion at mass-to-charge ratio 76 and qualifier ion at mass-to-charge ratio 78 provide specific identification and quantification of carbon disulfide, with the qualifier ion exhibiting approximately nine percent of the quantifier ion intensity [2].

The method demonstrates excellent analytical performance with detection limits ranging from 0.01 to 0.05 milligrams per kilogram and quantification limits between 0.03 and 0.05 milligrams per kilogram [1] [2]. Recovery studies show values between 76.98 and 93.52 percent, with precision expressed as relative standard deviation not exceeding 11.54 percent [1].

Ion Pair Methylation Approach

An alternative chromatographic technique involves ion pair methylation of dithiocarbamate compounds prior to gas chromatography-mass spectrometry analysis [1]. This method converts insoluble heavy metal salts into water-soluble sodium salts using alkaline buffer systems with strong chelating agents [1]. The subsequent methylation reaction produces specific methyl ester compounds that are readily amenable to gas chromatographic separation [1].

The chromatographic conditions utilize similar column specifications to the carbon disulfide method, with optimized temperature programming starting at 70°C for 0.1 minutes, rapid heating at 450°C per minute to 325°C with a two-minute hold [1]. This approach provides enhanced specificity by enabling differentiation between various dithiocarbamate classes while maintaining detection limits of 0.01 milligrams per kilogram [1].

High Performance Liquid Chromatography Methods

High performance liquid chromatography techniques for metiram analysis encompass both ion pair methodologies and ultraviolet detection approaches, offering complementary analytical capabilities to gas chromatographic methods.

Ion Pair Liquid Chromatography

The ion pair methodology employs a C18 stationary phase with column dimensions of 75 millimeters length, 4.6 millimeters internal diameter, and 3.5 micrometers particle size [3]. The mobile phase consists of acetonitrile and 0.1 percent phosphoric acid in milli-Q water at a ratio of 35:65, delivered at a flow rate of 1.0 milliliters per minute [3]. Detection is accomplished at 272 nanometers wavelength using a diode array detector [4] [5].

The method demonstrates superior analytical performance with detection limits ranging from 0.4 to 1.97 nanograms injected and quantification limits between 1.18 and 6.52 nanograms injected [4] [5]. Recovery studies consistently exceed 90 percent across various vegetable matrices, with precision values below five percent relative standard deviation [4] [5].

Ultraviolet Detection Methods

Alternative liquid chromatographic approaches utilize ultraviolet detection at 208 nanometers following acid hydrolysis to carbon disulfide [3]. These methods incorporate sample preparation involving conversion of metiram to carbon disulfide, which is subsequently extracted into organic solvents for chromatographic analysis [3]. The approach demonstrates detection limits between 0.02 and 0.2 milligrams per kilogram with quantification limits ranging from 0.05 to 0.5 milligrams per kilogram [6] [7].

Spectrophotometric Analysis Protocols

Spectrophotometric methods for metiram determination rely on the conversion of dithiocarbamate compounds to measurable chromophoric species, providing cost-effective alternatives to chromatographic techniques.

Carbon Disulfide Ultraviolet Method

The primary spectrophotometric approach involves acid hydrolysis of metiram to generate carbon disulfide, which forms dithiocarbonate complexes measurable at specific wavelengths [6] [3]. The method utilizes 10 percent stannous chloride in concentrated hydrochloric acid as the hydrolysis reagent, with reaction conditions maintained at 95°C for 60 minutes [6] [3].

Carbon disulfide liberation is accomplished through treatment with the reagent system, followed by extraction into n-heptane for spectrophotometric determination [3]. The method employs ultraviolet detection at 208 nanometers, utilizing the characteristic absorption of carbon disulfide in organic solvents [3]. Standard calibration curves demonstrate excellent linearity across the range of 0.01 to 2.0 parts per million, with correlation coefficients exceeding 0.9996 [3].

Analytical performance characteristics include detection limits between 0.02 and 0.2 milligrams per kilogram and quantification limits ranging from 0.05 to 0.5 milligrams per kilogram [6] [3]. Recovery studies demonstrate values between 70 and 100 percent, with precision expressed as relative standard deviation below 15 percent [6] [3].

Colorimetric Analysis Protocols

Colorimetric determination methods involve the formation of colored complexes between liberated carbon disulfide and specific reagent systems [6]. The cupric acetate method produces yellow-colored copper dithiocarbamate complexes that absorb light at 435 nanometers [6]. This approach requires carbon disulfide liberation through acid hydrolysis, followed by reaction with cupric acetate reagent under controlled conditions [6].

The method demonstrates detection limits between 0.02 and 0.4 milligrams per kilogram, with recovery values ranging from 50 to 100 percent depending on the sample matrix [6]. Precision values typically remain below 20 percent relative standard deviation, though interference from certain crop matrices has been observed [6].

Dithiocarbonate Complex Formation

An alternative spectrophotometric approach involves the formation of dithiocarbonate complexes through reaction of liberated carbon disulfide with methanolic potassium hydroxide [6]. The resulting dithiocarbonate species exhibits characteristic absorption at 302 nanometers, enabling quantitative determination [6].

This method offers improved specificity compared to colorimetric approaches, with detection limits between 0.02 and 0.2 milligrams per kilogram [6]. The technique demonstrates excellent linearity and recovery values between 70 and 95 percent, with minimal matrix interference effects [6].

Sample Preparation and Extraction Optimization

Effective sample preparation represents a critical component of metiram analysis, with various extraction and cleanup procedures developed to address the unique analytical challenges presented by dithiocarbamate compounds.

Acid Hydrolysis Procedures

The standard acid hydrolysis method remains the most widely employed sample preparation technique for dithiocarbamate analysis [6]. This approach involves treatment of sample matrices with stannous chloride and hydrochloric acid under elevated temperature conditions to quantitatively convert metiram to carbon disulfide [6].

The optimized procedure requires 25 grams of sample material treated with 50 milliliters of water for 30 minutes, followed by addition of 50 milliliters of isooctane and 75 milliliters of reaction mixture [2]. The hydrolysis reaction proceeds at 80°C for one hour with periodic agitation to ensure complete conversion [2]. The liberated carbon disulfide partitions into the organic phase for subsequent analytical determination [2].

Recovery studies demonstrate values between 70 and 98 percent across various sample matrices, with the method providing universal applicability to all dithiocarbamate compounds [2] [6]. However, the technique lacks specificity for individual dithiocarbamate species, reporting total dithiocarbamate content as carbon disulfide equivalent [6].

Ion Pair Methylation Extraction

Ion pair methylation procedures offer enhanced specificity by converting individual dithiocarbamate compounds to characteristic methylated derivatives [1] [8]. The method involves initial conversion of insoluble metal dithiocarbamate complexes to water-soluble sodium salts using alkaline buffer systems with chelating agents [8].

The methylation reaction employs dimethyl sulfate in the presence of sodium hydrogen carbonate under mild conditions at room temperature for 15 minutes [8]. The resulting methylated compounds demonstrate improved stability and enhanced chromatographic properties, enabling specific identification and quantification of individual dithiocarbamate species [8].

Recovery studies show values between 90 and 100 percent for various dithiocarbamate compounds, with the method providing excellent specificity for compound differentiation [9] [8]. However, the procedure requires careful handling of methylating reagents and involves more complex sample preparation compared to acid hydrolysis methods [8].

Surface Extraction Techniques

Surface extraction methods utilize aqueous solutions of ethylenedinitrilotetraacetic acid tetrasodium salt to selectively remove dithiocarbamate residues from sample surfaces [6]. This approach recognizes that dithiocarbamate compounds are generally non-systemic and remain primarily as surface contamination on agricultural products [6].

The extraction procedure involves treatment of sample materials with aqueous ethylenedinitrilotetraacetic acid solutions under ambient conditions, followed by separation using gel permeation chromatography [6]. The method demonstrates recovery values between 80 and 95 percent, with detection limits ranging from 0.05 to 0.5 milligrams per kilogram [6].

Modified Quick, Easy, Cheap, Effective, Rugged, and Safe Extraction

Modified quick, easy, cheap, effective, rugged, and safe extraction procedures have been adapted for dithiocarbamate analysis, incorporating specific modifications to address compound stability and solubility limitations [8]. The method employs acetonitrile extraction followed by partitioning with magnesium sulfate and sodium chloride [8].

The procedure involves 15 minutes of vigorous shaking followed by centrifugation and cleanup using dispersive solid-phase extraction [8]. Recovery studies demonstrate values between 92.2 and 112.6 percent, with the method providing rapid sample throughput suitable for routine analytical applications [8].

Alkaline Buffer Extraction Systems

Alkaline buffer extraction employs chelating agents such as DL-penicillamine in sodium hydrogen carbonate solutions to selectively extract dithiocarbamate compounds [9]. The method maintains pH conditions at 9.6 to ensure optimal extraction efficiency while minimizing compound degradation [9].

The extraction utilizes acetonitrile-water mixtures as the final extraction solvent, with recovery values consistently between 90 and 100 percent [9]. The approach offers excellent selectivity for dithiocarbamate compounds while minimizing interference from other pesticide residues [9].

Purity

Physical Description

Zineb appears as an off-white powder. Used as a fungicide.

YELLOW POWDER.

An off-white, or pale yellow powder.

Color/Form

Light-tan solid

WHITE POWDER OR CRYSTALS

Pale yellow powder

Light yellow solid

Exact Mass

Boiling Point

Flash Point

194°F

Density

LogP

log Kow = 0.3 at pH 7

Odor

Dithiocarbamate odo

Appearance

Melting Point

Decomposes at approximately 156 °C

314.6°F

Storage

UNII

GHS Hazard Statements

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

MeSH Pharmacological Classification

Vapor Pressure

Less than 0.01 mPa at 20 °C

<7.4x10-8 mmHg

Pictograms

Irritant

Impurities

After storage of Zineb in darkness, ethylenethiourea, ethylenethiuram mono- and disulfide, trace of sulfur, and one unidentified compound were observed.

Other CAS

9006-42-2

Wikipedia

Use Classification

Health Hazards -> Mutagens

Methods of Manufacturing

Zineb is produced by mixing ethylenebis(dithiocarbamate) with an aqueous zinc sulfate solution, or by reaction of Nabam with a solution of zinc salts.

Reaction of sodium ethylenebisdithiocarbamate with zinc sulfate or other zinc salts. In practical application as a fungicide these reactants are mixed in the presence of lime; the zineb is not formed until after reaction of the carbon dioxide of the air with the film of the other chemicals on the leaf or fruit.

Metiram is produced by addition of a mixture of concentrated sulfuric acid, hydrogen peroxide, and zinc chloride with vigorous stirring to an aqueous solution of N,N-tetramethylenedithiocarbamate and sodium ethylenebis(dithiocarbamate).

General Manufacturing Information

Generally non-phytotoxic except to zinc-sensitive plants.

In practical application as a fungicide these reactants are mixed in the presence of lime; the zineb is not formed until after reaction of the carbon dioxide of the air with the film of the other chemicals on the leaf or fruit.

Zineb also results from combining nabam (or diammonium or potassium ammonium analogs) with zinc sulfate in the spray tank.

All registrations of zineb were previously voluntarily cancelled by the registrant.

The WHO Recommended Classification of Pesticides by Hazard identifies Metiram (technical grade) as unlikely to present an acute hazard in normal use; Main Use: fungicide.

A mixture of 5.2 parts by weight (83.9%) of ammoniates of {ethylenebis(dithiocarbamate)}-zinc with 1 part by weight (16.1%) ethylenebis(dithiocarbamic acid) bimolecular and trimolecular cyclicanhydrosulfides and disulfides.

Metiram was first registered in the United States in 1948 for use on food and ornamental crops to prevent crop damage in the field and to protect harvested crops from deterioration in storage or transport. Metiram is a member of the ethylene bisdithiocarbamate (EBDC) group of fungicides, which includes the related active ingredients mancozeb, /zineb/ and maneb. Moreover, it has been determined that the EBDCs share the common degradate ethylenethiourea (ETU). The EBDCs have been the subject of two Special Reviews /by the USEPA/. In 1977, the Agency initiated a Special Review and Continued Registration of Pesticide Products containing EBDCs based on evidence suggesting that the EBDCs and ETU, a contaminant, metabolite and degradation product of these pesticides, posed potential risks to human health and the environment. In 1982, the Agency concluded this Special Review by issuing a Final Determination (PD 4), which required risk reduction measures to prevent unreasonable adverse effects pending development and submission of additional data needed for improved risk assessment.

Analytic Laboratory Methods

Method: AOAC 965.15; Procedure: carbon disulfide evolution method; Analyte: zineb; Matrix: pesticide formulations; Detection Limit: not provided.

A number of procedures for the quantification of dithiocarbamates are based on high-pressure liquid chromatography. The limits of detection in water solutions for zineb, ziram, and thiram are 0.05, 0.01, and 0.01 mg/kg, respectively. /Dithiocarbamates/

RESIDUES /MAY BE/ DETERMINED BY ACID HYDROLYSIS MEASURING THE CARBON DISULFIDE EVOLVED USING GAS LIQUID CHROMATOGRAPHY OR BY CONVERSION TO A COPPER/AMINE COMPLEX WHICH IS EST BY COLORIMETRY.

For more Analytic Laboratory Methods (Complete) data for Zineb (7 total), please visit the HSDB record page.

High-performance liquid chromatography was used to determine dithiocarbamate fungicides in food. /Dithiocarbamate fungicides/

METHODS FOR CHROMATOGRAPHIC ANALYSIS OF CARBAMATES, INCLUDING DITHIOCARBAMATE PESTICIDES, HAVE BEEN REVIEWED. /FERRIC DIMETHYL DITHIO CARBAMATE/ RESIDUES HAVE BEEN DETERMINED BY POLAROGRAPHY, WITH A SENSITIVITY OF 80 UG/ML ... . /DITHIOCARBAMATES/

Product analysis /is/ by acid hydrolysis to produce carbon disulfide which is estimated by titration. Residues /are/ determined by hydrolysis to carbon disulfide which is measured by gas liquid chromatography or by colorimetry of a derivative.

Storage Conditions

Stability Shelf Life

Terminal stability (40 °C), 1-5% degradation after one month.

Non-volatile under normal field conditions.

Half-life of 38.1 days in aqueous media at pH 9.

Stable at 30 °C. Slowly decomposed by light. Non-hygroscopic. Decomposed by strong acids and strong alkalis.

Dates

2: Lin R, Buijse L, Dimitrov MR, Dohmen P, Kosol S, Maltby L, Roessink I, Sinkeldam JA, Smidt H, Van Wijngaarden RP, Brock TC. Effects of the fungicide metiram in outdoor freshwater microcosms: responses of invertebrates, primary producers and microbes. Ecotoxicology. 2012 Jul;21(5):1550-69. doi: 10.1007/s10646-012-0909-0. Epub 2012 May 4. PubMed PMID: 22555811; PubMed Central PMCID: PMC3377896.

3: Shabeer T P A, Girame R, Hingmire S, Banerjee K, Sharma AK, Oulkar D, Utture S, Jadhav M. Dissipation pattern, safety evaluation, and generation of processing factor (PF) for pyraclostrobin and metiram residues in grapes during raisin preparation. Environ Monit Assess. 2015 Feb;187(2):31. doi: 10.1007/s10661-015-4268-1. Epub 2015 Jan 30. PubMed PMID: 25632901.

4: Charles JM, Tobia A, van Ravenzwaay B. Subchronic and chronic toxicological investigations on metiram: the lack of a carcinogenic response in rodents. Toxicol Sci. 2000 Apr;54(2):481-92. PubMed PMID: 10774831.

5: Liebenow W, Weber E, Schmidt B. [Attempted suicide with Metiram, a fungicide similar to Antabuse]. Munch Med Wochenschr. 1968 May 17;110(20):1238-41. German. PubMed PMID: 5755972.

6: Whalen MM, Loganathan BG, Yamashita N, Saito T. Immunomodulation of human natural killer cell cytotoxic function by triazine and carbamate pesticides. Chem Biol Interact. 2003 Jun 15;145(3):311-9. PubMed PMID: 12732457.

7: Qin S, Qiao X, Wang X, Zhao L. [Determination of 4 dithiocarbamate residues in 22 matrices by gas chromatography]. Se Pu. 2010 Dec;28(12):1162-7. Chinese. PubMed PMID: 21438370.

8: Celar FA, Kos K. Effects of selected herbicides and fungicides on growth, sporulation and conidial germination of entomopathogenic fungus Beauveria bassiana. Pest Manag Sci. 2016 Nov;72(11):2110-2117. doi: 10.1002/ps.4240. Epub 2016 Feb 29. PubMed PMID: 26817532.

9: Vavrinevych OP, Omel'chuk ST, Bardov VH. [Comparative hygienic assessment of potential risk to workers under application of fungicides of different classes]. Lik Sprava. 2014 Mar-Apr;(3-4):130-8. Ukrainian. PubMed PMID: 25286613.

10: Koch P. Occupational allergic contact dermatitis and airborne contact dermatitis from 5 fungicides in a vineyard worker. Cross-reactions between fungicides of the dithiocarbamate group? Contact Dermatitis. 1996 May;34(5):324-9. PubMed PMID: 8807224.

11: Itako AT, Tolentino Júnior JB, Silva Júnior TA, Soman JM, Maringoni AC. Chemical products induce resistance to Xanthomonas perforans in tomato. Braz J Microbiol. 2015 Jul 1;46(3):701-6. doi: 10.1590/S1517-838246320140177. eCollection 2015 Jul-Sep. PubMed PMID: 26413050; PubMed Central PMCID: PMC4568868.

12: Schmidt B, Christensen HB, Petersen A, Sloth JJ, Poulsen ME. Method validation and analysis of nine dithiocarbamates in fruits and vegetables by LC-MS/MS. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2013;30(7):1287-98. doi: 10.1080/19440049.2013.801083. Epub 2013 Jun 25. PubMed PMID: 23799268.

13: Kornuta N, Bagley E, Nedopitanskaya N. Genotoxic effects of pesticides. J Environ Pathol Toxicol Oncol. 1996;15(2-4):75-8. PubMed PMID: 9216788.

14: Abdel-Fattah HM, Abdel-Kader MI, Hamida S. Selective effects of two systemic fungicides on soil fungi. Mycopathologia. 1982 Aug 20;79(2):93-9. PubMed PMID: 6290890.

15: Bonnemain H, Dive D. Studies on synergistic toxic effects of copper and dithiocarbamate pesticides with the ciliate protozoan Colpidium campylum (Stokes). Ecotoxicol Environ Saf. 1990 Jun;19(3):320-6. PubMed PMID: 2114279.

16: Vettorazzi G, Almeida WF, Burin GJ, Jaeger RB, Puga FR, Rahde AF, Reyes FG, Schvartsman S. International safety assessment of pesticides: dithiocarbamate pesticides, ETU, and PTU--a review and update. Teratog Carcinog Mutagen. 1995-1996;15(6):313-37. Review. PubMed PMID: 8732882.

17: Grimaĭlo LV, Ermolova RS. [The potential for using an integrated method of soil disinfection in microfoci of geohelminthiases]. Med Parazitol (Mosk). 1993 May-Jun;(3):23-5. Russian. PubMed PMID: 8041311.

18: Gzhegotskiĭ MI, Kuz'minov BP, Kokot VR, Zhuk SSh. [Toxicologic characteristics of combined pesticides on the base polycarbacin]. Gig Tr Prof Zabol. 1987 Aug;(8):51-2. Russian. PubMed PMID: 2824299.

19: Brochinskiĭ KK, Martson' VS. [Determination of maximum permissible concentration of polycarbacide in the water reservoirs]. Gig Sanit. 1980 Nov;(11):76-7. Russian. PubMed PMID: 6254857.

20: Tkach VE. [Effect of polycarbacin on the skin and mucous membranes]. Vestn Dermatol Venerol. 1985 Oct;(10):58-61. Russian. PubMed PMID: 3002064.